N-dodecyldeoxynojirimycin, while not directly mentioned in the provided papers, is related to a class of compounds known as imino sugars, specifically deoxynojirimycin and its derivatives. These compounds, such as N-butyldeoxynojirimycin (NB-DNJ) and 1-deoxynojirimycin (DNM), have been extensively studied for their inhibitory effects on glycosidases and glycosyltransferases, enzymes involved in the processing and synthesis of glycoproteins and glycolipids. The research on these compounds provides insights into their potential therapeutic applications in various diseases, including viral infections, cancer, and glycolipid storage disorders like Gaucher's disease.
The synthesis of N-Dodecyldeoxynojirimycin typically involves the alkylation of deoxynojirimycin using a suitable alkyl halide, such as 1-bromododecane, in the presence of a base. [] The reaction conditions, including the choice of solvent, base, and temperature, significantly influence the yield and purity of the final product.
N-Dodecyldeoxynojirimycin is characterized by a piperidine ring structure with a nitrogen atom at position 5. [] The dodecyl chain is attached to the nitrogen atom, imparting lipophilic properties to the molecule. The presence of the nitrogen atom in the ring structure allows N-Dodecyldeoxynojirimycin to mimic the transition state of the glycosidic bond hydrolysis, thus enabling its inhibitory activity against glycosidases.
The primary mechanism of action for deoxynojirimycin derivatives involves the inhibition of enzymes like alpha-glucosidase I and II, which are crucial in the N-linked oligosaccharide processing pathway. For instance, N-butyldeoxynojirimycin has been shown to inhibit the biosynthesis of glycolipids by acting on glucosyltransferase-catalyzed biosynthesis of glucosylceramide in HL-60 cells1. This inhibition can prevent the accumulation of glycolipids in lysosomes, which is beneficial in treating glycolipid storage disorders such as Gaucher's disease1 5. Additionally, 1-deoxynojirimycin can block HIV envelope glycoprotein-mediated membrane fusion by altering the glycosylation pattern of the Env protein, thereby inhibiting virus entry at the coreceptor interaction step2. Similarly, NB-DNJ has been reported to misfold bovine viral diarrhea virus (BVDV) envelope proteins, impairing their association into heterodimers and exhibiting an antiviral effect3.
Deoxynojirimycin derivatives have shown promise as antiviral agents. The alpha-glucosidase inhibitor 1-deoxynojirimycin can inhibit the spread of HIV by modifying the glycosylation of the virus's envelope glycoprotein, thus preventing its fusion with host cells2. N-butyldeoxynojirimycin also demonstrates antiviral effects against BVDV by causing misfolding of viral envelope proteins3.
In cancer research, compounds like N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin have been found to suppress the growth and migration of human lung cancer cells. This agent induces G1 phase cell cycle arrest and apoptosis, as well as inhibits stress fiber assembly and cell migration in A549 cells, suggesting a potential role in anti-tumor therapy7.
For glycolipid storage disorders, N-butyldeoxynojirimycin has been used as a substrate-reducing agent in the management of type I Gaucher disease. It inhibits the biosynthesis of macromolecular substrates that accumulate pathologically, offering an alternative to enzyme replacement therapy5.
The interaction between 1-deoxynojirimycin and the enzyme maltase, an alpha-glucosidase, has been studied for its potential in diabetes management. 1-deoxynojirimycin inhibits maltase activity, which could help regulate blood sugar levels in diabetic patients6.
N-butyldeoxynojirimycin has been shown to modulate cell-surface glycoproteins, such as the transferrin receptor. This modulation results in altered glycosylation and reduced cell-surface expression, which can impact iron uptake and may have implications for diseases related to iron metabolism4.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2